2-Propenoic acid, 3-(3-methylphenyl)-, ethyl ester
Overview
Description
2-Propenoic acid, 3-(3-methylphenyl)-, ethyl ester, also known as ethyl 3-(3-methylphenyl)acrylate, is an organic compound with the molecular formula C12H14O2. It is a derivative of cinnamic acid and is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(3-methylphenyl)-, ethyl ester typically involves the esterification of 3-(3-methylphenyl)acrylic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(3-methylphenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: 3-(3-methylphenyl)acrylic acid.
Reduction: 3-(3-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Propenoic acid, 3-(3-methylphenyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(3-methylphenyl)-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The aromatic ring allows for interactions with enzymes and receptors, influencing biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-phenyl-, ethyl ester: Similar structure but lacks the methyl group on the aromatic ring.
2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester: Similar structure with the methyl group in the para position.
Uniqueness
2-Propenoic acid, 3-(3-methylphenyl)-, ethyl ester is unique due to the position of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological interactions. This positional difference can lead to variations in the compound’s properties and applications compared to its analogs.
Properties
IUPAC Name |
ethyl (E)-3-(3-methylphenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-14-12(13)8-7-11-6-4-5-10(2)9-11/h4-9H,3H2,1-2H3/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRJPDCUZPIHFK-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC(=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC(=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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